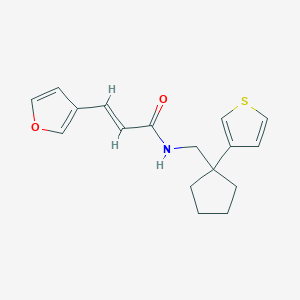

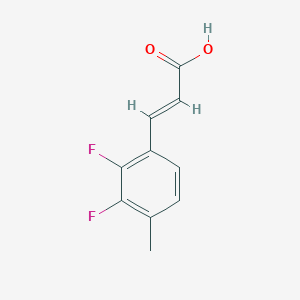

![molecular formula C5H9NO3S B3010722 Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- CAS No. 80900-79-4](/img/structure/B3010722.png)

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-" does not appear to be directly discussed in the provided papers. However, the papers do provide insights into the synthesis and properties of related propanoic acid derivatives, which can be informative for understanding similar compounds. The first paper discusses the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are synthesized with high yields under specific conditions that prevent unfavorable reactions . The second paper describes the synthesis of a propanoic acid derivative designed to improve chemical stability and liposolubility, with its crystal structure analyzed through X-ray diffraction .

Synthesis Analysis

The synthesis of related propanoic acid derivatives involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid, with a catalytic amount of iron dust at 60 degrees Celsius for 2 hours . This method yields high percentages of the desired product while avoiding the hydrogenolysis of bromine on the thiophene nucleus, which can be an issue in other conditions. Additionally, the N-formylation of the prepared 3-(heteroaryl)alanine is achieved using a mixture of formic acid and acetic anhydride, resulting in high yields of the formylated product .

Molecular Structure Analysis

While the molecular structure of "Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-" is not provided, the crystal structure and stereochemistry of a related compound, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, have been determined through X-ray single crystal diffraction analysis . This analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the reactivity and interactions of the compound.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-". However, the synthesis methods described for related compounds suggest that these propanoic acid derivatives can undergo further chemical transformations, such as N-formylation, which can be used to modify the chemical properties of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-" are not directly discussed in the provided papers. However, the synthesis of a propanoic acid derivative with improved chemical stability and liposolubility indicates that modifications to the propanoic acid structure can significantly alter its properties . The ability to hydrolyze and release bioactive compounds also suggests potential applications in drug delivery or prodrug design.

Applications De Recherche Scientifique

Anticancer Activity

Propanoic acid derivatives have shown significant promise in anticancer research. A study by Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of a related compound, observing notable in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Anti-inflammatory Properties

Reddy et al. (2010) explored the synthesis of propanoic acid analogues with different amino acids, which exhibited appreciable anti-inflammatory activity in rat models (Reddy, T. R. Reddy, & Raju, 2010).

Corrosion Inhibition

Gupta et al. (2016) studied cysteine-based Schiff's bases, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, for their corrosion inhibition properties on mild steel, demonstrating high efficiency and protective film formation (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Synthetic Applications

Orlinskii (1996) described the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in the production of biologically active thiazanones (Orlinskii, 1996). Crossley and Stamford (1994) developed a ring-fragmentation route to synthesize the anticapsin skeleton, demonstrating the versatility of propanoic acid derivatives in complex organic syntheses (Crossley & Stamford, 1994).

Oxidation Studies

Liu et al. (2021) investigated the oxidation of 1-propanol to propionic acid, indicating the potential of propanoic acid derivatives in green chemistry applications (Liu, Yu, Yuan, Xie, & Yu, 2021).

Polymorphism and Structural Studies

Podjed and Modec (2022) conducted a structural study of amino alcohol salts with quinaldinate, providing insight into the hydrogen bonding and polymorphism in propanoic acid derivatives (Podjed & Modec, 2022).

Mécanisme D'action

Target of Action

Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-, is a complex compound with potential therapeutic applications. It’s worth noting that propanoic acid and its derivatives are commonly used as antimicrobial food additives, suggesting potential targets could be microbial cells .

Mode of Action

Propanoic acid, a related compound, is known to act as an antimicrobial agent, suggesting that this compound may interact with microbial cells to inhibit their growth or survival .

Biochemical Pathways

Propanoic acid, a related compound, is known to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Result of Action

Related compounds such as propanoic acid are known to have antimicrobial effects, suggesting that this compound may also have similar effects .

Propriétés

IUPAC Name |

3-oxo-3-(2-sulfanylethylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c7-4(3-5(8)9)6-1-2-10/h10H,1-3H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXFGOHJVMBEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)NC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)

![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)

![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)

![5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3010653.png)

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)

![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3010662.png)